4-Hydroxy Ketorolac-d4 is a deuterated derivative of 4-Hydroxy Ketorolac, which itself is a hydroxylated metabolite of Ketorolac, a widely used non-steroidal anti-inflammatory drug (NSAID). The compound is characterized by the incorporation of deuterium atoms, which enhances its utility in scientific research, particularly in pharmacokinetics and metabolic studies. The presence of deuterium allows for precise tracking and analysis using techniques like mass spectrometry, making it valuable for understanding drug behavior in biological systems .
4-Hydroxy Ketorolac-d4 is classified as a stable isotope-labeled compound. It is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of Ketorolac. As a deuterated compound, it serves as an internal standard in analytical chemistry, aiding in the quantification and identification of various metabolites .
The synthesis of 4-Hydroxy Ketorolac-d4 typically involves several key methods:
The molecular formula of 4-Hydroxy Ketorolac-d4 is , with a molecular weight of 275.29 g/mol. The IUPAC name for this compound is 2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid.
Property | Value |
---|---|
Molecular Formula | C15H9D4NO4 |
Molecular Weight | 275.29 g/mol |
IUPAC Name | 2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid |
InChI | InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13... |
InChI Key | PIQMOWBWPFGZMW-OSEHSPPNSA-N |
The unique structure allows for various chemical reactions that are fundamental to its applications in research .
4-Hydroxy Ketorolac-d4 participates in several chemical reactions:
These reactions are critical for understanding the reactivity and potential transformations of this compound in biological systems.
The mechanism of action of 4-Hydroxy Ketorolac-d4 resembles that of its parent compound, Ketorolac. It primarily functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins. By blocking these enzymes, the compound effectively reduces inflammation, pain, and fever. This mechanism highlights its role not only as an analgesic but also as an anti-inflammatory agent.
The physical properties of 4-Hydroxy Ketorolac-d4 include:
Chemical properties include:
These properties are essential for determining its behavior in various experimental conditions .
4-Hydroxy Ketorolac-d4 has several significant applications in scientific research:
4-Hydroxy Ketorolac is a primary oxidative metabolite of the nonsteroidal anti-inflammatory drug ketorolac, formed via hepatic cytochrome P450-mediated hydroxylation. The compound features a benzoyl moiety with a para-position hydroxyl group (–OH) attached to the phenyl ring, fundamentally altering the molecule's polarity compared to the parent drug. The core structure retains the pyrrolizine carboxylic acid group characteristic of ketorolac, which is essential for its cyclooxygenase (COX) inhibitory activity [3] [6].
The molecular formula of the non-deuterated metabolite is C₁₅H₁₃NO₄, with a molecular mass of 271.27 g/mol [3] [4] [9]. Crystallographic and spectroscopic analyses (including ¹H-NMR, IR, and mass spectrometry) confirm that hydroxylation occurs exclusively at the para-position of the benzoyl ring, yielding the chemical name 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid according to IUPAC nomenclature [6] [7] [9]. This positional specificity significantly influences the metabolite's physicochemical properties, including increased aqueous solubility and altered protein binding compared to ketorolac [4].
Table 1: Structural Characteristics of 4-Hydroxy Ketorolac
Property | Specification |
---|---|
Chemical Name (IUPAC) | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
Molecular Formula | C₁₅H₁₃NO₄ |
Molecular Weight | 271.27 g/mol |
CAS Registry Number | 111930-01-9 |
Key Functional Groups | Carboxylic acid, hydroxybenzoyl, pyrrolizine |
Positional Specificity | Para-hydroxylation on benzoyl ring |
4-Hydroxy Ketorolac-d₄ incorporates four deuterium atoms (²H or D) at specific molecular positions to create a chemically identical but isotopically distinct analogue of the native metabolite. The deuterium atoms are strategically placed at the 3',5'-positions of the pyrrolizine ring's methylene groups (–CH₂– → –CD₂–), ensuring minimal steric alteration while maximizing isotopic detectability [2] [3]. This design leverages deuterium's negligible atomic radius difference compared to hydrogen, preserving the molecule's stereoelectronic properties and pharmacological behavior [2].
The primary objectives for deuterium integration are threefold:
Notably, deuterium does not replace labile protons (e.g., carboxylic acid or phenolic –OH), maintaining identical acid-base properties and ionization characteristics to the non-deuterated metabolite for consistent chromatographic behavior [3] [5].
The deuterated metabolite is systematically identified across pharmacopeial and chemical databases using standardized nomenclature conventions. The "d₄" suffix explicitly denotes the presence of four deuterium atoms, as per International Union of Pure and Applied Chemistry (IUPAC) guidelines for isotopic labeling [3] [6]. Common synonyms include:
Pharmacopeial systems diverge slightly in terminology:
This harmonized nomenclature facilitates unambiguous communication across regulatory, analytical, and research contexts, critical for drug development documentation [3] [6].
Table 3: Cross-Referenced Nomenclature for Deuterated Metabolite
Nomenclature System | Designation |
---|---|
IUPAC Name | 5-(4-Hydroxybenzoyl)-3,3,5,5-tetradeutero-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
CAS Registry Number | 1346605-32-0 |
USP Reference Standard | Ketorolac Stable Isotope Impurity (d₄) |
Common Synonyms | p-Hydroxyketorolac-d₄; Ketorolac 4-Hydroxy Metabolite-d₄ |
Pharmacopeial Category | Isotopically Labeled Metabolite/Impurity |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3